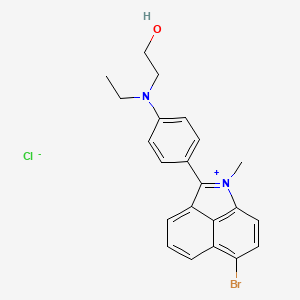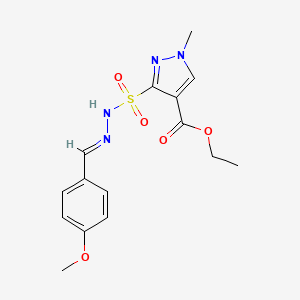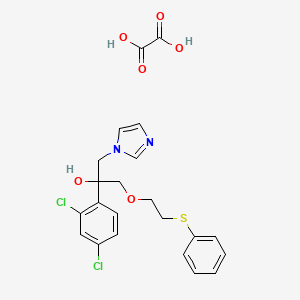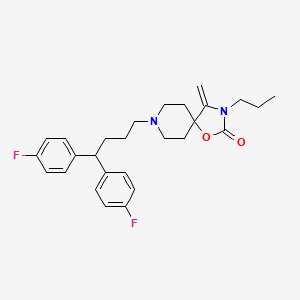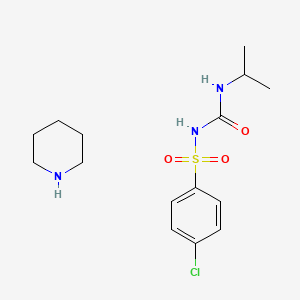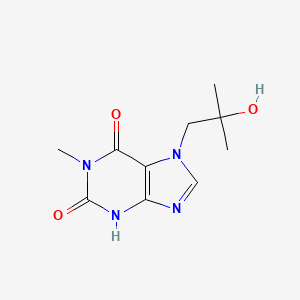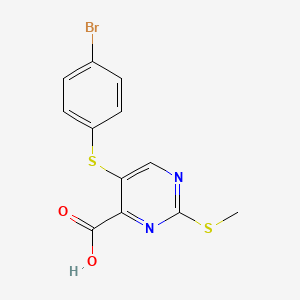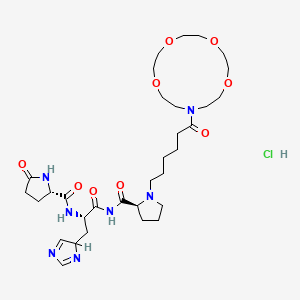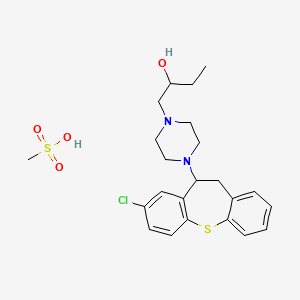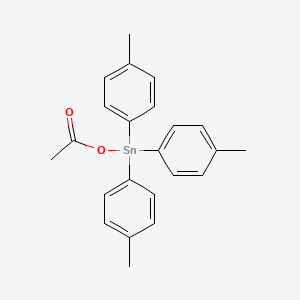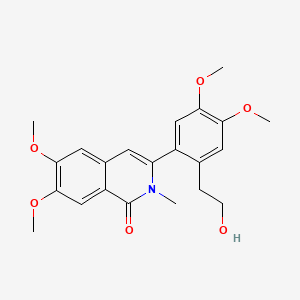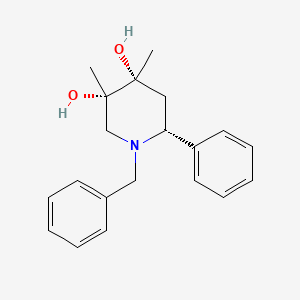
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1',1'-tetroxide, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of thienyl groups and the ethanediyl linkage further contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of thienyl-substituted aldehydes with thiourea, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl groups, where halogens or other substituents can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with specific molecular targets and pathways. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- stands out due to its unique ethanediyl linkage and thienyl groups. Similar compounds include:
2-Thiazolidinone: Lacks the ethanediyl linkage and thienyl groups, resulting in different chemical properties and applications.
3-Thiazolidinone: Similar core structure but with variations in substituents, leading to different reactivity and biological activity.
4-Thiazolidinone derivatives: Various derivatives with different substituents can exhibit a wide range of chemical and biological properties.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
131420-49-0 |
|---|---|
Formule moléculaire |
C16H16N2O6S4 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
(2R)-1,1-dioxo-2-thiophen-2-yl-3-[2-[(2S)-1,1,4-trioxo-2-thiophen-2-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O6S4/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16+ |
Clé InChI |
QOBDLYKLEYOQGS-IYBDPMFKSA-N |
SMILES isomérique |
C1C(=O)N([C@H](S1(=O)=O)C2=CC=CS2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CS4 |
SMILES canonique |
C1C(=O)N(C(S1(=O)=O)C2=CC=CS2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


